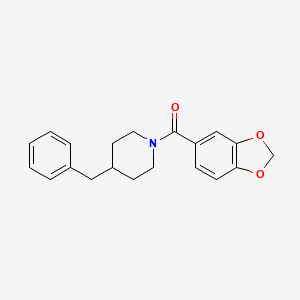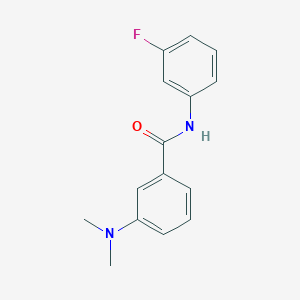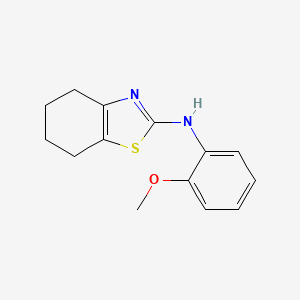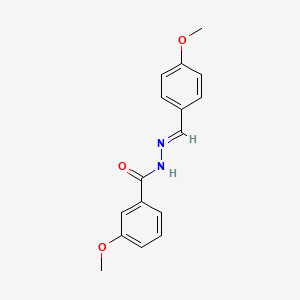![molecular formula C20H23N3OS B5553135 (1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives generally involves multi-step reactions, including aminomethylation and cyclization processes. For example, aminomethylation of dicyano-thiolates followed by treatment with primary amines and excess formaldehyde can lead to various diazabicyclo[3.2.2]nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007). These methods could be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions to fit the specific structural requirements.
Molecular Structure Analysis
X-ray diffraction analysis provides essential insights into the molecular structure of diazabicyclo[3.2.2]nonane derivatives. The structural analysis reveals the conformations and molecular geometry, essential for understanding the compound's chemical behavior and interaction potential. For example, studies on similar compounds have shown typical bicyclic structures with various substituents affecting the overall molecular conformation (Kostyanovsky, Él'natanov, Krutius, Lyssenko, & Strelenko, 1999).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The chemical compound is closely related to a family of molecules that have been extensively studied for their unique structural properties and potential applications in the synthesis of complex organic molecules. For instance, the synthesis of novel dioxabicyclo[3.3.1]nonane, a key intermediate in the creation of erythronolide B seco-acid, showcases the importance of such bicyclic compounds in synthetic organic chemistry. This process involves the formation of a double-chair conformation ring system, which is critical for alleviating overcrowding due to close intramolecular contacts, highlighting the compound's utility in facilitating complex synthetic pathways (Lynch, Lee, Martín, & Davis, 1994).
Receptor Binding and Cytotoxic Activity
Another area of research interest is the synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines. This includes the preparation of stereoisomeric alcohols and methyl ethers from glutamate, with certain methyl ethers showing significant cell growth inhibition in specific cancer cell lines. This demonstrates the potential therapeutic applications of such compounds in targeting cancer cells through receptor-mediated pathways (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, & Wünsch, 2007).
Molecular Conformation and Reactivity
The conformation and reactivity of diazabicyclo[3.3.1]nonane derivatives have also been explored, with studies on 1,3-diaxial repulsion versus π-delocalization in the skeleton revealing significant structural distortions and interactions. These findings are crucial for understanding the molecular behavior of such compounds and their potential interactions with biological molecules or in catalytic processes (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Application in Supramolecular Chemistry
Furthermore, the synthesis and properties of chiral molecular clefts related to Tröger's base, which possess structurally related cavities to the bicyclic nonane and diazocines, highlight the application of such compounds in supramolecular chemistry. This involves the efficient resolution methods and introduction of recognition groups, paving the way for their use in creating new supramolecular structures (Turner & Harding, 2005).
Propiedades
IUPAC Name |
[(1S,5R)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-20(19-12-25-13-21-19)23-10-14-5-6-17(23)11-22(9-14)18-7-15-3-1-2-4-16(15)8-18/h1-4,12-14,17-18H,5-11H2/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNQQGAXIDFKL-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CSC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)
![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)